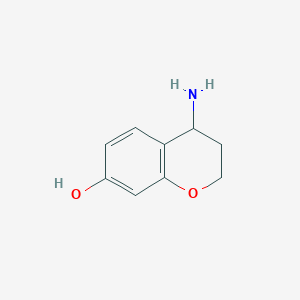
4-Aminochroman-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminochroman-7-ol is a heterocyclic organic compound that belongs to the class of chromans Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry The structure of this compound consists of a chroman ring with an amino group at the 4-position and a hydroxyl group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminochroman-7-ol can be achieved through several methods. One common approach involves the reduction of 4-chromanone oximes using reducing agents such as Raney-Ni/H₂. This method selectively produces 4-aminochromans . Another method involves the use of 2-chloromethyloxirane (epichlorohydrin) as a starting compound, followed by kinetic resolution and subsequent reactions to yield non-racemic 4-aminochroman-3-ols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is common in industrial settings to produce enantiomerically pure compounds.
化学反应分析
Types of Reactions
4-Aminochroman-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group at the 4-position can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromans, chromanones, and amino derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Aminochroman-7-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Aminochroman-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to estrogen receptors, particularly estrogen receptor β (ERβ), and modulate their activity . This interaction can lead to various cellular responses, including changes in gene expression and cell signaling pathways. Additionally, the compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules, further influencing its biological activity.
相似化合物的比较
4-Aminochroman-7-ol can be compared with other similar compounds, such as:
4-Aminochroman-3-ol: This compound has a similar structure but with the amino group at the 3-position.
4-Aminothiochroman: This compound contains a sulfur atom in place of the oxygen in the chroman ring.
Chroman-4-one: This compound lacks the amino and hydroxyl groups and is used as a building block in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
4-Aminochroman-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.
Chemical Structure and Properties
This compound features a chroman backbone with an amino group at the 4-position and a hydroxyl group at the 7-position. This unique structure contributes to its biological activity, particularly in interactions with various molecular targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.
2. Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cell lines. The compound has been observed to modulate signaling pathways associated with cell survival and proliferation, particularly through its interaction with estrogen receptors, notably estrogen receptor β (ERβ) .
3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It may enhance neuronal survival under stress conditions by reducing oxidative stress and inflammation, making it a candidate for further research in neurodegenerative diseases .
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Notably, it has been shown to bind to serotonin receptors, which play crucial roles in mood regulation and neuroprotection .
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens; disrupts cell membranes | |
| Anticancer | Induces apoptosis in cancer cells; modulates ERβ signaling | |
| Neuroprotective | Reduces oxidative stress; enhances neuronal survival |
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on breast cancer cells, researchers found that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted the potential of this compound as a therapeutic agent in breast cancer treatment.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results demonstrated that treatment with the compound led to decreased levels of amyloid-beta plaques and improved cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent reduction reactions. Variations in synthetic pathways can lead to derivatives with enhanced biological activities or altered pharmacokinetic properties .
Table 2: Synthesis Pathways
| Step | Reaction Type | Reagents |
|---|---|---|
| Step 1 | Friedel-Crafts Acylation | Acyl chloride, aromatic compound |
| Step 2 | Reduction | NaBH₄ or LiAlH₄ |
| Step 3 | Functional Group Modification | Various alkyl halides |
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
4-amino-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C9H11NO2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-2,5,8,11H,3-4,10H2 |
InChI 键 |
LZYJSJPHMWLNKJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1N)C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















